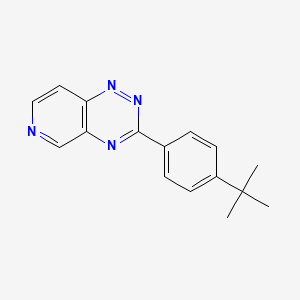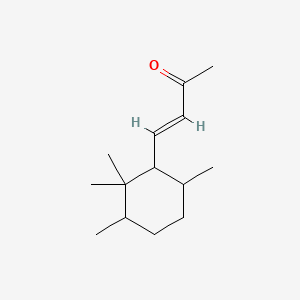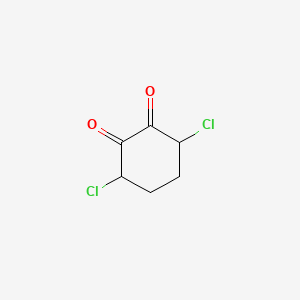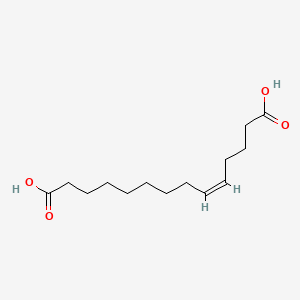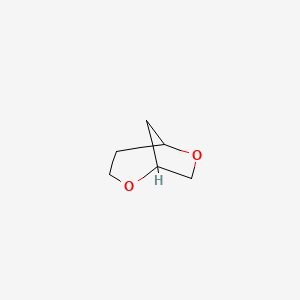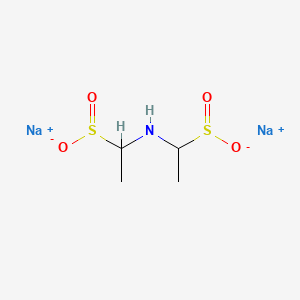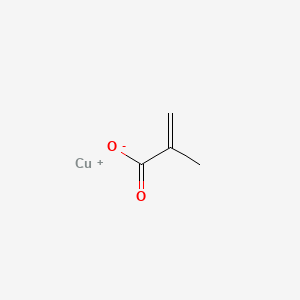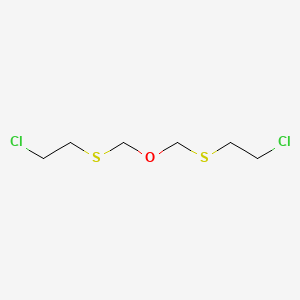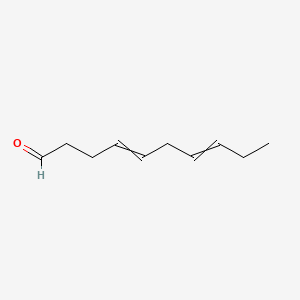
(S)-4-(3-Aminobutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(3-Aminobutyl)benzamide is a chiral compound with significant potential in various fields of scientific research It consists of a benzamide group attached to a 3-aminobutyl side chain, with the (S)-configuration indicating its specific stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(3-Aminobutyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzamide and (S)-3-aminobutanol.
Formation of Intermediate: The 4-bromobenzamide undergoes a nucleophilic substitution reaction with (S)-3-aminobutanol to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-(3-Aminobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or other derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(3-Aminobutyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-(3-Aminobutyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(3-Aminopropyl)benzamide: Similar structure but with a shorter side chain.
4-(3-Aminobutyl)benzoic acid: Contains a carboxylic acid group instead of an amide.
N-(3-Aminobutyl)benzamide: Different substitution pattern on the benzamide group.
Uniqueness: (S)-4-(3-Aminobutyl)benzamide is unique due to its specific stereochemistry and the presence of both an amino group and a benzamide group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
74249-09-5 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
4-[(3S)-3-aminobutyl]benzamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8H,2-3,12H2,1H3,(H2,13,14)/t8-/m0/s1 |
Clave InChI |
UMPFJWRYLQLSTG-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CCC1=CC=C(C=C1)C(=O)N)N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


